molecular formula C16H15ClN4O2 B14519772 2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide CAS No. 62419-66-3

2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide

Cat. No.: B14519772
CAS No.: 62419-66-3
M. Wt: 330.77 g/mol
InChI Key: UJTVTCIACHBJNC-UHFFFAOYSA-N
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Description

2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide typically involves the diazotization of 2-aminophenylamine followed by coupling with N-(4-chlorophenyl)-3-oxobutanamide. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control is crucial to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Chlorophenyl)diazenyl]phenol
  • 4-[(E)-(4-Bromophenyl)diazenyl]phenol
  • 2-[(E)-(4-Fluorophenyl)diazenyl]phenol

Uniqueness

2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both an azo group and a chlorinated aromatic ring.

Properties

CAS No.

62419-66-3

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

2-[(2-aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C16H15ClN4O2/c1-10(22)15(21-20-14-5-3-2-4-13(14)18)16(23)19-12-8-6-11(17)7-9-12/h2-9,15H,18H2,1H3,(H,19,23)

InChI Key

UJTVTCIACHBJNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=CC=CC=C2N

Origin of Product

United States

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